molecular formula C11H14O3 B2521692 2-Hydroxy-2-methyl-3-phenylbutanoic acid CAS No. 1375473-28-1

2-Hydroxy-2-methyl-3-phenylbutanoic acid

Cat. No.: B2521692
CAS No.: 1375473-28-1
M. Wt: 194.23
InChI Key: VHLFCAAQEUXARG-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methyl-3-phenylbutanoic acid is an organic compound with the molecular formula C11H14O3 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-3-phenylbutanoic acid typically involves the reaction of benzaldehyde with isobutyraldehyde in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-3-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-2-methyl-3-phenylbutanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-methyl-3-phenylbutanoic acid is unique due to the presence of both a hydroxyl group and a phenyl group in its structure. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in aromatic interactions. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-hydroxy-2-methyl-3-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(11(2,14)10(12)13)9-6-4-3-5-7-9/h3-8,14H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLFCAAQEUXARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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